Azo yellow

Description

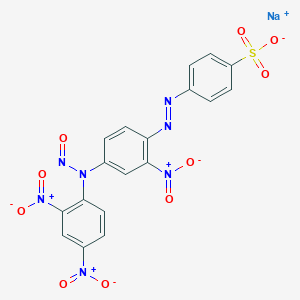

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[[4-(2,4-dinitro-N-nitrosoanilino)-2-nitrophenyl]diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N7O10S.Na/c26-21-22(16-8-4-13(23(27)28)10-18(16)25(31)32)12-3-7-15(17(9-12)24(29)30)20-19-11-1-5-14(6-2-11)36(33,34)35;/h1-10H,(H,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEPKMYUXWHBGC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N(C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N7NaO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648747 | |

| Record name | Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12627-77-9 | |

| Record name | Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure and Synthesis of Azo Yellow Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the structure and synthesis of Azo yellow dyes. Azo dyes represent a significant class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic moieties.[1][2] Their versatile chemistry and accessible synthesis have led to their widespread application in textiles, printing, and various industrial processes.[3] This document details the fundamental reaction mechanisms, provides comprehensive experimental protocols for the synthesis of key this compound compounds, and presents relevant quantitative data for comparative analysis.

Core Concepts: The Chemistry of Azo Dyes

The vibrant colors of azo dyes, particularly in the yellow, orange, and red spectrum, arise from the extended π-conjugated system created by the azo linkage between aromatic rings.[1] This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing for the absorption of light in the visible region. The specific hue of an this compound dye is determined by the nature and substitution pattern of the aromatic rings.

The synthesis of azo dyes is primarily achieved through a two-step process:

-

Diazotization: The conversion of a primary aromatic amine to a diazonium salt.[4][5]

-

Azo Coupling: The reaction of the diazonium salt with a coupling agent, typically an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data for several representative this compound and related azo dyes to facilitate comparison.

| Dye Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Yield (%) | Reference |

| Aniline (B41778) Yellow | C₁₂H₁₁N₃ | 197.24 | 123-126 | - | - | ~4 g (expected) | [8][9] |

| Martius Yellow | C₁₀H₆N₂O₅ | 234.17 | 144-145 (ammonium salt) | - | - | 73.5 | [4][10] |

| Para Red | C₁₆H₁₁N₃O₃ | 293.28 | 248-252 | 520 | 1.5989 x 10⁴ | 61.27 | [11][12][13] |

| Disperse Orange 1 | C₁₈H₁₄N₄O₂ | 318.33 | 151 | 439 | > 35,000 | - | [2][14] |

| Sunset Yellow (Yellow 6) | C₁₆H₁₀N₂Na₂O₇S₂ | 452.36 | > 300 | - | - | - | [15] |

Synthesis Mechanisms and Signaling Pathways

The synthesis of this compound dyes is a classic example of electrophilic aromatic substitution. The following diagrams, rendered in DOT language, illustrate the key reaction pathways.

General Synthesis Pathway

The overall synthesis of an azo dye involves the initial formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in the subsequent coupling reaction with an electron-rich aromatic compound.

Caption: General two-step synthesis of azo dyes.

Detailed Mechanism of Diazotization

The diazotization reaction proceeds through the in-situ formation of nitrous acid, which is then converted to the highly electrophilic nitrosonium ion. The primary aromatic amine then attacks the nitrosonium ion, leading to the formation of the diazonium salt after a series of proton transfers and dehydration.

Caption: Mechanism of diazonium salt formation.

Detailed Mechanism of Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The electron-rich coupling agent, such as aniline, attacks the terminal nitrogen of the diazonium ion. Subsequent deprotonation restores aromaticity and yields the final azo dye.

Caption: Mechanism of azo coupling with aniline.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative this compound dyes.

Synthesis of Aniline Yellow (p-Aminoazobenzene)

Aniline Yellow is synthesized through the coupling of a diazonium salt derived from aniline with another molecule of aniline.[6][8][9]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Büchner Funnel and Filter Paper

-

Carbon Tetrachloride (for recrystallization)

Procedure:

-

Diazotization:

-

In a beaker, combine 4.5 ml of aniline with a mixture of 10 ml of concentrated HCl and 20 ml of water.[8]

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.[6][8]

-

In a separate beaker, dissolve 4 g of sodium nitrite in 20 ml of water.[8]

-

Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C.[8]

-

Continue stirring for 15-20 minutes to ensure the complete formation of the benzenediazonium (B1195382) chloride solution.

-

-

Azo Coupling:

-

In a separate beaker, prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid.[6]

-

Slowly and with constant stirring, add the freshly prepared benzenediazonium chloride solution to the cold aniline solution.[6][8]

-

A yellow precipitate of Aniline Yellow will form.[8]

-

Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

Synthesis of Martius Yellow (2,4-Dinitro-1-naphthol)

Martius Yellow is synthesized by the nitration of 1-naphthol (B170400).[4][16]

Materials:

-

1-Naphthol (α-naphthol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

-

Ammonium Chloride (NH₄Cl)

-

Distilled Water

-

Ice

-

Erlenmeyer Flasks

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Büchner Funnel and Filter Paper

Procedure:

-

Sulfonation of 1-Naphthol:

-

Nitration:

-

While keeping the temperature below 10 °C, add 1.2 ml of concentrated HNO₃ dropwise with constant stirring.[4]

-

After the addition is complete, allow the mixture to stand for a few minutes.

-

Add 25 ml of ice water to the flask and stir to precipitate the product.[4]

-

Collect the yellow solid by vacuum filtration and wash with water.[4]

-

-

Formation of the Ammonium Salt:

-

Transfer the crude product to a beaker and add 30 ml of hot water and 2 ml of concentrated ammonium hydroxide.[4]

-

Heat the mixture on a water bath until the solid completely dissolves.[4]

-

Filter the hot solution and add 2 g of ammonium chloride to the filtrate.[4]

-

The orange ammonium salt of Martius Yellow will precipitate upon cooling.[4]

-

Collect the crystals by vacuum filtration.

-

Synthesis of Sunset Yellow (Yellow 6)

Sunset Yellow is a commercially significant food dye synthesized from sulfanilic acid and 6-hydroxynaphthalene-2-sulfonic acid.[15]

Materials:

-

Sulfanilic acid (4-aminobenzenesulfonic acid)

-

Sodium Carbonate (Na₂CO₃)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

6-hydroxynaphthalene-2-sulfonic acid

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Ethanol

-

Distilled Water

-

Ice

-

Erlenmeyer Flasks

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Büchner Funnel and Filter Paper

Procedure:

-

Preparation of the Diazo Component Solution:

-

Diazotization:

-

Preparation of the Coupling Component Solution:

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

Continue stirring the resulting mixture in the ice-water bath for 10 minutes.[15]

-

-

Isolation and Purification:

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of an this compound dye.

Caption: General experimental workflow for azo dye synthesis.

Conclusion

This guide has provided a comprehensive overview of the structure and synthesis of this compound dyes, tailored for a technical audience. The fundamental principles of diazotization and azo coupling have been detailed, along with specific, actionable experimental protocols for the synthesis of key compounds. The provided quantitative data and mechanistic diagrams offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The straightforward and versatile nature of azo dye synthesis continues to make it a cornerstone of synthetic organic chemistry with ongoing applications in various scientific and industrial domains.

References

- 1. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Characterization of Azo Dye Para Red and New Derivatives | Semantic Scholar [semanticscholar.org]

- 4. sophiacollegemumbai.com [sophiacollegemumbai.com]

- 5. cuhk.edu.hk [cuhk.edu.hk]

- 6. byjus.com [byjus.com]

- 7. testbook.com [testbook.com]

- 8. collegedunia.com [collegedunia.com]

- 9. Preparation of Aniline Yellow: Step-by-Step Guide & Tips [vedantu.com]

- 10. Martius Yellow | 605-69-6 | FM52708 | Biosynth [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. scribd.com [scribd.com]

- 14. chemtube3d.com [chemtube3d.com]

- 15. academicworks.cuny.edu [academicworks.cuny.edu]

- 16. chemistry-online.com [chemistry-online.com]

Principle of Azo Yellow as a pH Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Azo yellow, specifically Alizarin Yellow R, as a pH indicator. It delves into the core chemical mechanisms, presents quantitative data for spectrophotometric analysis, and offers detailed experimental protocols for its synthesis and use in acid-base titrations.

Core Principle: Azo-Hydrazone Tautomerism and pH-Dependent Color Change

Alizarin Yellow R is a synthetic azo dye that functions as a pH indicator, exhibiting a distinct color change from yellow in acidic to neutral solutions to red in alkaline solutions.[1] The operational pH range for this transition is typically between pH 10.1 and 12.0.[1][2] The underlying principle of this color change is rooted in the structural transformation of the dye molecule in response to varying hydrogen ion concentrations, a phenomenon known as azo-hydrazone tautomerism.

In solution, Alizarin Yellow R exists in equilibrium between its azo and hydrazone tautomeric forms. The position of this equilibrium is dictated by the pH of the solution.

-

In acidic to weakly alkaline conditions (below pH 10.1): The molecule exists predominantly in its yellow-colored forms. At very low pH, the molecule can be protonated (LH+3 and LH2). As the pH increases, it deprotonates to the monoanionic form (LH-). In these states, the extended π-conjugated system involving the -N=N- (azo) group is the primary chromophore, which absorbs light in the blue-violet region of the spectrum, resulting in the observed yellow color.[3]

-

In strongly alkaline conditions (above pH 12.0): The equilibrium shifts towards the dianionic hydrazone tautomer (L2-). This is triggered by the deprotonation of both the carboxylic acid and the phenolic hydroxyl groups. This structural rearrangement alters the electronic delocalization within the molecule, leading to a shift in the absorption maximum to a longer wavelength (red light is absorbed less, and the solution appears red).[3]

The equilibrium between these forms is what allows Alizarin Yellow R to be an effective visual indicator for titrations where the equivalence point lies in the alkaline range.

Quantitative Data Presentation

The spectrophotometric properties of Alizarin Yellow R are crucial for its application in quantitative analysis. The absorption maximum (λmax) and molar absorptivity are dependent on the pH of the solution, corresponding to the different protonated and deprotonated species of the dye.

| Species | pH Range | Color | λmax (nm) |

| LH+3 | < 7.5 | Yellow | 365 |

| LH2 | 7.5 - 10.5 | Yellow | 380 |

| LH- | > 10.5 | Yellow | 390 |

| L2- | > 12.0 | Red | 520 |

Table 1: Spectrophotometric data for the different ionic species of Alizarin Yellow R in a 50% (v/v) ethanol-water mixture.[3]

pKa Values: The acid dissociation constants (pKa) for Alizarin Yellow R in a 50% (v/v) ethanol-water medium have been reported as:[3]

-

pKa1 = 7.5 (LH2 ⇌ LH- + H+)

-

pKa2 = 10.5 (LH- ⇌ L2- + 2H+)

Experimental Protocols

Synthesis of Alizarin Yellow R

The synthesis of Alizarin Yellow R is a classic example of an azo coupling reaction, which involves two main steps: diazotization of an aromatic amine followed by coupling with a coupling agent.

Materials:

-

Sodium nitrite (B80452) (NaNO2)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

-

Diazotization of 4-Nitroaniline:

-

Dissolve a specific molar equivalent of 4-nitroaniline in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

-

Azo Coupling:

-

In a separate beaker, dissolve a molar equivalent of salicylic acid in an aqueous sodium hydroxide solution.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring.

-

A yellow-orange precipitate of Alizarin Yellow R will form.

-

The product can be collected by filtration, washed with cold water, and dried.

-

Preparation of Alizarin Yellow R Indicator Solution

Materials:

-

Alizarin Yellow R powder

-

Distilled or deionized water

Procedure:

-

Dissolve 0.1 g of Alizarin Yellow R in 100 mL of distilled water to prepare a 0.1% (w/v) indicator solution.

Acid-Base Titration using Alizarin Yellow R

This protocol describes the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide) using Alizarin Yellow R as the indicator.

Materials:

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Acetic acid (CH3COOH) solution of unknown concentration

-

Alizarin Yellow R indicator solution (0.1%)

-

Burette, pipette, Erlenmeyer flask, and other standard titration equipment

Procedure:

-

Preparation:

-

Rinse the burette with a small amount of the standardized NaOH solution and then fill it. Record the initial volume.

-

Pipette a known volume (e.g., 25.00 mL) of the acetic acid solution into an Erlenmeyer flask.

-

Add 2-3 drops of the Alizarin Yellow R indicator solution to the flask. The solution should be yellow.

-

-

Titration:

-

Slowly add the NaOH solution from the burette to the acetic acid solution in the flask while constantly swirling the flask to ensure thorough mixing.

-

As the NaOH is added, the pH of the solution will gradually increase.

-

Continue adding the NaOH drop by drop as you approach the endpoint. The endpoint is indicated by the first persistent color change from yellow to a distinct reddish-orange.

-

-

Endpoint Determination and Calculation:

-

Record the final volume of the NaOH solution in the burette.

-

Calculate the volume of NaOH added by subtracting the initial volume from the final volume.

-

Use the volume and molarity of the NaOH solution and the initial volume of the acetic acid solution to calculate the concentration of the acetic acid.

-

Mandatory Visualizations

Caption: pH-dependent equilibrium of Alizarin Yellow R.

Caption: Synthesis workflow for Alizarin Yellow R.

Caption: Experimental workflow for acid-base titration.

References

A Technical Guide to the Spectrophotometric Properties of Azo Yellow Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the spectrophotometric properties of azo yellow compounds, a class of molecules characterized by the presence of one or more azo groups (–N=N–). Their unique light-absorbing capabilities, which are sensitive to molecular structure and environment, make them crucial in various applications, from industrial dyes to photoswitchable materials in advanced drug delivery systems. Understanding their interaction with light is fundamental to harnessing their full potential.

Core Principles of Azo Compound Spectrophotometry

The characteristic color of azo compounds originates from their ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule. The electronic spectra of azo compounds typically exhibit two main absorption bands.[1]

-

π–π Transition:* A high-intensity absorption band, usually found in the UV region (around 320-380 nm for the trans isomer). This transition is attributed to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.[1][2]

-

n–π Transition:* A lower-intensity absorption band located in the visible range (around 400-450 nm for the trans isomer), which is responsible for the compound's yellow color.[2][3] This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pair of the nitrogen atoms in the azo group, to a π* antibonding orbital.[1] For the stable trans isomer, this transition is symmetry-forbidden, resulting in a weak absorption.[2]

The position and intensity of these bands are highly dependent on the molecular structure, particularly the nature of substituent groups on the aromatic rings, and the compound's environment.

Photoisomerization: A Light-Induced Transformation

A key feature of azobenzene (B91143) and its derivatives is their ability to undergo reversible photoisomerization. The thermodynamically stable trans isomer can be converted to the less stable cis isomer upon irradiation with UV light corresponding to its π–π* transition.[4][5] The reverse process, from cis back to trans, can be triggered by irradiation with visible light (often blue light) or by thermal relaxation in the dark.[2][5]

This isomerization induces significant changes in the molecule's geometry and, consequently, its absorption spectrum:[2]

-

Trans Isomer: Characterized by a strong π–π* absorption band and a weak n–π* band.

-

Cis Isomer: The π–π* band intensity decreases and shifts to shorter wavelengths (a hypsochromic shift).[2] Conversely, the n–π* transition becomes symmetry-allowed, leading to a notable increase in its intensity.[2]

These spectral differences allow for the monitoring of the isomerization process and are the basis for their use as molecular photoswitches.[4]

Caption: Reversible trans-cis photoisomerization cycle of azo compounds.

Environmental Effects on Absorption Spectra

The spectrophotometric properties of this compound compounds are highly sensitive to their local environment, a phenomenon that can be exploited for sensing and characterization.

3.1. Solvatochromism: The Influence of Solvents The polarity of the solvent can significantly alter the position of the absorption maxima (λmax). This effect, known as solvatochromism, arises from differential solvation of the ground and excited states of the dye molecule.[6]

-

Bathochromic Shift (Red Shift): An increase in solvent polarity often stabilizes the more polar excited state more than the ground state, leading to a shift of the λmax to longer wavelengths. This is commonly observed in solvents with high proton acceptor ability and dipolarity.[1][6] For example, the absorption maximum of some thiophene-based azo dyes shifts from ~500 nm in methanol (B129727) to ~650 nm in the more polar DMF.[7]

-

Hypsochromic Shift (Blue Shift): In some cases, particularly for n-π* transitions, increasing solvent polarity can lead to a shift to shorter wavelengths. This occurs if the ground state is stabilized more than the excited state, often through hydrogen bonding to the nitrogen lone pairs.[8]

3.2. Halochromism: The Effect of pH Many azo dyes contain acidic or basic functional groups, making their UV-Vis spectra sensitive to changes in pH.[9] Protonation or deprotonation of these groups alters the electronic distribution within the conjugated system, resulting in distinct color changes. This property allows some azo compounds to be used as acid-base indicators.[9] The dissociation constants (pKa) of these dyes can be determined spectrophotometrically by monitoring the change in absorbance at a specific wavelength as a function of pH.[10][11]

Quantitative Spectrophotometric Data

The following tables summarize the absorption maxima (λmax) and, where available, the molar absorptivity (ε) for several common and representative this compound compounds in various solvents.

Table 1: Spectrophotometric Properties of Selected this compound Dyes

| Compound Name | Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |

| Tartrazine | Water | 259 | 425 | - | Not Specified | [12][13] |

| Sunset Yellow | Water | 238 | 315 | 476 | Not Specified | [12][13] |

| Yellow-GR | Not Specified | 415 | - | - | Not Specified | [14] |

| Dye I (Chromotropic Acid Azo Dye) | Water | 515 | - | - | 1.34 × 10⁴ | [10] |

| Dye IV (Chromotropic Acid Azo Dye) | Water | 525 | - | - | 8.33 × 10³ | [10] |

| Azo Dye A1 | THF | 388 | - | - | 2.5 × 10⁴ | [15] |

| Azo Dye A1 | DMF | 400 | - | - | 2.4 × 10⁴ | [15] |

| Azo Dye A1 | DMSO | 405 | - | - | 2.3 × 10⁴ | [15] |

Experimental Protocols

Precise and reproducible spectrophotometric analysis requires standardized protocols. Below are methodologies for key experiments.

5.1. Protocol for General UV-Vis Spectrophotometric Analysis

This protocol outlines the standard procedure for obtaining the absorption spectrum of an azo compound.

-

Stock Solution Preparation: Accurately weigh a small amount of the solid azo dye and dissolve it in a known volume of a suitable solvent (e.g., water, ethanol, DMF) in a volumetric flask to create a stock solution of a specific concentration (e.g., 100 µg/mL or 10⁻³ M).[10][12][16]

-

Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to prepare working solutions within the optimal absorbance range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Baseline Correction: Fill a quartz cuvette (typically with a 1 cm path length) with the pure solvent that was used to prepare the dye solutions.[11] Place it in the spectrophotometer and perform a baseline correction or "blank" measurement across the desired wavelength range (e.g., 200-700 nm).[12][14]

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).[16]

Caption: General workflow for UV-Vis spectrophotometric analysis.

5.2. Protocol for a Photoisomerization Study

This protocol describes how to induce and monitor the trans-to-cis isomerization of an azo compound.

-

Initial Spectrum: Prepare a solution of the azo compound in a suitable solvent and record its initial UV-Vis spectrum, which represents the predominantly trans form.

-

UV Irradiation: Irradiate the solution in the cuvette with a UV lamp at a wavelength corresponding to the π–π* transition (e.g., 365 nm).[17]

-

Spectral Monitoring: At set time intervals during irradiation, stop the UV exposure and record the full UV-Vis spectrum.

-

Analysis: Observe the decrease in the π–π* absorption band and the increase in the n–π* band over time, indicating the conversion from the trans to the cis isomer.[17][18]

-

Reverse Isomerization (Optional): After reaching the photostationary state (no further spectral change with UV exposure), irradiate the sample with visible light (e.g., >450 nm) or leave it in the dark to monitor the cis-to-trans back-isomerization.[5]

Conclusion

The spectrophotometric properties of this compound compounds are defined by their distinct π–π* and n–π* electronic transitions. These properties are not static; they can be dynamically modulated by external stimuli such as light (photoisomerization) and environmental factors like solvent polarity and pH. A thorough understanding and precise measurement of these characteristics are essential for professionals in research and drug development, enabling the rational design of photoswitchable therapeutics, advanced materials, and sensitive analytical reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. analysis.rs [analysis.rs]

- 13. azom.com [azom.com]

- 14. worldwidejournals.com [worldwidejournals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Azo Yellow Derivatives: Chemical Structures, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azo yellow derivatives represent a significant class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their versatile chemistry allows for a wide spectrum of shades, primarily in the yellow, orange, and red regions, leading to their extensive use as colorants in various industries, including textiles, food, and cosmetics. Beyond their coloring properties, the unique electronic and structural characteristics of these derivatives have garnered increasing interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical structures of this compound derivatives, detailed experimental protocols for their synthesis, and a summary of their key physicochemical properties. Furthermore, it explores their emerging applications in pharmacology, offering insights for researchers and professionals in drug discovery and development.

Core Chemical Structure and Derivatives

Azo dyes are organic compounds bearing the functional group R−N=N−R′, in which R and R′ are usually aryl and substituted aryl groups.[1] The color of these compounds is a consequence of the extended π-delocalization across the molecule.[1] Variations in the substituents on the aromatic rings can significantly alter the electronic properties and, consequently, the color and other physicochemical characteristics of the dye.

The fundamental structure of this compound derivatives is based on the azobenzene (B91143) backbone. By introducing different functional groups at various positions on the aromatic rings, a diverse library of derivatives can be synthesized, each with unique properties.

Key this compound Derivatives

Several this compound derivatives have found widespread use in various applications. The chemical structures of some of the most prominent examples are presented below:

-

Aniline (B41778) Yellow: Also known as para-aminoazobenzene, it is one of the simplest azo dyes.[2] It is synthesized through the coupling of a diazonium salt with aniline.[2]

-

Sunset Yellow FCF (FD&C Yellow No. 6): A petroleum-derived orange azo dye, it is a disodium (B8443419) salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid.[3][4] It is commonly used as a food colorant.[4]

-

Tartrazine (FD&C Yellow No. 5): This synthetic lemon yellow azo dye is a trisodium (B8492382) salt of 5-hydroxy-1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-H-pyrazol-3-carboxylate.[5][6] It is widely used in food, pharmaceuticals, and cosmetics.[6]

-

Methyl Yellow: An azo dye derived from dimethylaniline, it is used as a pH indicator.[7]

-

Alizarin Yellow R: This azo dye is used as a pH indicator, changing from yellow at pH 10.2 to red at pH 12.0.[8]

Physicochemical Properties of this compound Derivatives

The utility of this compound derivatives is largely dictated by their physicochemical properties. Key parameters include their absorption maximum (λmax), molar extinction coefficient (ε), and solubility in various solvents. A summary of these properties for selected derivatives is presented in the table below.

| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solubility |

| Aniline Yellow | C₁₂H₁₁N₃ | 197.24 | ~460 | Not readily available | Sparingly soluble in water; soluble in organic solvents. |

| Sunset Yellow FCF | C₁₆H₁₀N₂Na₂O₇S₂ | 452.36 | 482 (in acidic mobile phase) | Not readily available | 19.0 g/100 mL in water (25 °C).[3] |

| Tartrazine | C₁₆H₉N₄Na₃O₉S₂ | 534.37 | 426 | 530 (for a 1g/100mL solution) | 20 g/100 mL in water.[5] |

| Alizarin Yellow R | C₁₃H₉N₃O₅ | 287.23 | Not readily available | Not readily available | Soluble in water and ethanol.[8][9] |

Synthesis of this compound Derivatives: Experimental Protocols

The synthesis of azo dyes is a well-established process that typically involves two main steps: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent.

General Synthesis Workflow

The general workflow for the synthesis of this compound derivatives can be visualized as a two-step process. First, a primary aromatic amine is converted to a diazonium salt. This highly reactive intermediate is then immediately coupled with an aromatic compound, such as a phenol (B47542) or an aromatic amine, to form the final azo dye.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of Aniline Yellow

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ice

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Carbon tetrachloride (for recrystallization)

Procedure:

-

Diazotization: In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated HCl and 20 ml of water. Cool the solution to 5°C in an ice bath. In a separate beaker, prepare a solution of 4 g of sodium nitrite in 20 ml of water. Slowly add the sodium nitrite solution to the cooled aniline solution with constant stirring. This process forms the benzene (B151609) diazonium chloride.[2]

-

Azo Coupling: In another beaker, prepare a solution of 4 ml of aniline in 4 ml of HCl. Slowly add the freshly prepared benzene diazonium chloride solution to this aniline solution with constant and vigorous stirring.[2]

-

Isolation and Purification: A yellow precipitate of Aniline Yellow (p-aminoazobenzene) will form.[10] Filter the precipitate using a Buchner funnel and wash it with cold water. The crude product can be recrystallized from carbon tetrachloride to obtain the pure dye.[2][10]

Detailed Experimental Protocol: Synthesis of Sunset Yellow FCF

Materials:

-

Sulfanilic acid

-

Sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

6-hydroxynaphthalene-2-sulfonic acid

-

2.5 M Sodium hydroxide (B78521) (NaOH) solution

-

Sodium chloride (NaCl)

-

Erlenmeyer flasks

-

Beakers

-

Ice bath

-

Stirring bar

-

Hotplate

-

Vacuum filtration apparatus

Procedure:

-

Preparation of Sulfanilic Acid Solution: In a 50 mL Erlenmeyer flask, mix 175 mg of sulfanilic acid and 100 mg of sodium carbonate in 5 mL of water. Gently heat the suspension to dissolve the reagents, then allow the solution to cool to room temperature.[4]

-

Diazotization: Add a solution of 100 mg of sodium nitrite in 1 mL of water to the sulfanilic acid solution and cool the mixture in an ice-water bath. In a small beaker, slowly add 0.5 mL of concentrated hydrochloric acid to 3 g of ice. Dropwise, add the cooled sulfanilic acid/sodium nitrite mixture to the iced hydrochloric acid with constant swirling, ensuring the temperature does not exceed 5°C. After the addition is complete, leave the beaker in the ice-water bath for another 5 minutes.[4]

-

Preparation of Coupling Solution: In a 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxynaphthalene-2-sulfonic acid in 10 mL of 2.5 M sodium hydroxide solution. Cool this solution in an ice-water bath for 5 minutes.[4]

-

Azo Coupling: Slowly add the diazonium salt solution from step 2 to the cooled alkaline solution of 6-hydroxynaphthalene-2-sulfonic acid with stirring.[3]

-

Isolation and Purification: Continue stirring the mixture in the ice-water bath for another 10 minutes. Add 1 g of NaCl to the mixture and gently heat the flask on a hotplate until all solids dissolve. Cool the mixture to room temperature and then in an ice-water bath until a precipitate forms. Collect the product by vacuum filtration. The crude product can be recrystallized from a 1:1 ethanol/water mixture.[4]

Detailed Experimental Protocol: Synthesis of Tartrazine

The synthesis of Tartrazine is a more complex process that involves the condensation of phenylhydrazine-p-sulfonic acid with oxalacetic ester, followed by coupling with diazotized sulfanilic acid and subsequent hydrolysis.[11] A detailed, step-by-step laboratory protocol for this synthesis is less commonly available in general literature and often involves proprietary industrial methods. However, the general principle follows the diazotization and coupling reactions. The synthesis typically involves reacting 4-amino-benzenesulfonic acid (sulfanilic acid) with sodium nitrite and hydrochloric acid to form the diazonium salt. This is then coupled with 1-(4-sulfophenyl)-5-pyrazolone-3-carboxylic acid.[5][6]

Applications in Drug Development

While traditionally known for their use as dyes, this compound derivatives have shown significant potential in the pharmaceutical and biomedical fields.[12] Their unique chemical structures can be tailored to interact with biological targets, leading to a range of pharmacological activities.

Signaling Pathways and Mechanisms of Action

The biological activity of azo compounds is diverse. Some have been investigated for their antibacterial, antiviral, antifungal, and cytotoxic properties.[13] In drug delivery, the azo bond can be designed to be cleaved by specific enzymes, such as azoreductases found in the gut microbiota, allowing for targeted drug release in the colon.[14]

Caption: Targeted drug release mechanism of an azo-based prodrug in the colon.

Current and Future Perspectives

The versatility of azo chemistry allows for the synthesis of a vast number of derivatives with potential therapeutic applications. Research is ongoing to explore their use as:

-

Antimicrobial Agents: Azo compounds incorporating heterocyclic moieties have shown promising antibacterial and antifungal activities.[15]

-

Anticancer Agents: Certain azo derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12]

-

Antiviral Agents: Some heterocyclic azo dye derivatives have been synthesized and tested for their antiviral properties.[15]

-

Drug Delivery Systems: The targeted release mechanism makes them attractive for developing colon-specific drug delivery systems for conditions like inflammatory bowel disease.

Conclusion

This compound derivatives are a class of compounds with a rich history and a promising future. While their primary application has been in the coloration industry, their unique chemical and physical properties make them valuable candidates for further exploration in medicinal chemistry and drug development. The ability to systematically modify their structures provides a powerful tool for tuning their biological activity and developing novel therapeutic agents and drug delivery systems. This guide serves as a foundational resource for researchers and scientists looking to delve into the chemistry and potential applications of these versatile molecules.

References

- 1. Azo dye - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. academicworks.cuny.edu [academicworks.cuny.edu]

- 5. kremer-pigmente.com [kremer-pigmente.com]

- 6. journal-editor.org [journal-editor.org]

- 7. researchgate.net [researchgate.net]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. nbinno.com [nbinno.com]

- 10. Preparation of Aniline Yellow: Step-by-Step Guide & Tips [vedantu.com]

- 11. Sciencemadness Discussion Board - Synthesis of Tartrazine and Allura Red AC - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

The Dawn of Synthetic Color: A Technical Guide to the Discovery and Chemistry of Azo Yellow Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemistry of azo yellow dyes. From their serendipitous discovery in the mid-19th century to their ubiquitous use in modern science and industry, this document details the key scientific breakthroughs, experimental methodologies, and physicochemical properties of these foundational synthetic colorants.

A Historical Perspective: The Genesis of Azo Dyes

The story of azo dyes begins in 1858 with the German chemist Johann Peter Griess.[1][2] While working at the University of Marburg, Griess discovered the "diazotization" reaction, a process that converts a primary aromatic amine into a reactive diazonium salt when treated with nitrous acid at low temperatures.[1][2] This pivotal discovery laid the groundwork for the synthesis of an entirely new class of synthetic dyes.

The first azo dye, Aniline (B41778) Yellow (p-aminoazobenzene), was synthesized in 1861 by C. Mène, and it was commercialized in 1864, marking the advent of the first commercial azo dye.[3] This was followed by the discovery of Bismarck Brown in 1863 and Chrysoidine.[1][2] The initial development of azo dyes was gradual, but a significant breakthrough occurred in 1875 with the introduction of the "Orangés," which spurred the systematic production of these colorants.[1][2] Initially, chemists feared the color range of azo dyes was limited to yellows and oranges, but the synthesis of the first useful red azo dye, Fast Red A, in 1877 dispelled these concerns and opened the door to a vast spectrum of colors.[1][2]

Another significant milestone in the history of this compound dyes was the discovery of Tartrazine in 1884 by the Swiss chemist Johann Heinrich Ziegler.[4][5] Patented by BASF in 1885, Tartrazine, also known as Acid Yellow 23, became a widely used and stable synthetic lemon-yellow food coloring.[4]

Historical Development of Early this compound Dyes

Caption: A timeline illustrating the key discoveries in the early history of azo dyes.

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes is fundamentally a two-step process:

-

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] The low temperature is crucial as diazonium salts are generally unstable at higher temperatures.

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine.[6] This reaction is an electrophilic aromatic substitution.

General Synthesis Pathway for Azo Dyes

Caption: The two-stage process for the synthesis of azo dyes.

Quantitative Data of Selected this compound Dyes

The following tables summarize key quantitative data for several historically and commercially significant this compound dyes.

| Dye Name | C.I. Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Aniline Yellow | Solvent Yellow 1 | 60-09-3 | C₁₂H₁₁N₃ | 197.24 | 123-126 |

| Tartrazine | Acid Yellow 23 | 1934-21-0 | C₁₆H₉N₄Na₃O₉S₂ | 534.37 | >300 |

| Disperse Yellow 3 | Disperse Yellow 3 | 2832-40-8 | C₁₅H₁₅N₃O₂ | 269.30 | 192-195 (decomposes) |

| Pigment Yellow 1 | Pigment Yellow 1 | 2512-29-0 | C₁₇H₁₆N₄O₄ | 340.33 | 280-300 |

| Dye Name | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Lightfastness (Blue Wool Scale) | Heat Resistance (°C) |

| Aniline Yellow | 386 | 4.2 x 10⁴ | Good | 125 |

| Tartrazine | 425-427 | 53 (in water, as absorptivity l/(g·cm)) | - | - |

| Disperse Yellow 3 | - | - | - | - |

| Pigment Yellow 1 | - | - | 5-6 | 140 |

Note: Data is compiled from various sources and may vary depending on the specific experimental conditions and purity of the sample. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).[7][8][9][10][11]

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of key this compound dyes.

Synthesis of Aniline Yellow (Solvent Yellow 1)

Reaction: Benzene (B151609) diazonium chloride + Aniline → Aniline Yellow

Experimental Workflow for Aniline Yellow Synthesis

Caption: A step-by-step workflow for the laboratory synthesis of Aniline Yellow.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Carbon Tetrachloride or Ethanol (for recrystallization)

Procedure:

-

Diazotization:

-

In a beaker, cautiously add 10 mL of concentrated HCl to 20 mL of water.

-

To this acidic solution, add 4.5 mL of aniline and stir until a clear solution is obtained.

-

Cool the beaker in an ice bath to a temperature of 0-5 °C.

-

In a separate beaker, dissolve 4 g of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution to the cold aniline hydrochloride solution with constant stirring, ensuring the temperature remains below 5 °C. The formation of benzene diazonium chloride occurs.[2]

-

-

Coupling:

-

In another beaker, prepare a solution of 4 mL of aniline in 4 mL of concentrated HCl.

-

Slowly, and with constant stirring, add the cold benzene diazonium chloride solution to the aniline solution.

-

A yellow precipitate of p-aminoazobenzene (Aniline Yellow) will form.[2]

-

-

Isolation and Purification:

-

Filter the yellow precipitate using a Buchner funnel.

-

Wash the crude product with a small amount of cold water.

-

Dry the crude sample.

-

For purification, recrystallize the crude product from a suitable solvent such as carbon tetrachloride or ethanol.[2]

-

Expected Yield: Approximately 4 g.

Synthesis of Tartrazine (Acid Yellow 23)

Reaction: Diazotized Sulfanilic Acid + 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid → Tartrazine

Materials:

-

Sulfanilic acid (4-aminobenzenesulfonic acid)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

-

Sodium Hydroxide (B78521) (NaOH)

Procedure:

-

Diazotization of Sulfanilic Acid:

-

Prepare a solution of sulfanilic acid in an aqueous solution of sodium carbonate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite, followed by the slow addition of hydrochloric acid to generate nitrous acid in situ and form the diazonium salt of sulfanilic acid.

-

-

Coupling:

-

Prepare a solution of 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid in an alkaline medium (e.g., sodium hydroxide solution).

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining a low temperature.

-

The coupling reaction will result in the formation of Tartrazine.

-

-

Isolation and Purification:

-

The Tartrazine dye is then salted out from the reaction mixture by adding sodium chloride.

-

The precipitated dye is filtered, washed, and dried.

-

Note: An alternative industrial synthesis involves the condensation of two moles of phenylhydrazine-p-sulfonic acid with one mole of dihydroxytartaric acid.[12]

Conclusion

The discovery of this compound dyes was a transformative event in the history of chemistry, ushering in the era of synthetic colorants. The fundamental principles of diazotization and azo coupling, established over a century and a half ago, continue to be the cornerstone of the synthesis of a vast array of dyes and pigments. The early this compound dyes, such as Aniline Yellow and Tartrazine, not only revolutionized the textile and food industries but also paved the way for the development of more sophisticated and specialized colorants with tailored properties for a wide range of scientific and technological applications. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of chemistry and drug development.

References

- 1. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aniline Yellow - Wikipedia [en.wikipedia.org]

- 4. Tartrazine - Wikipedia [en.wikipedia.org]

- 5. journal-editor.org [journal-editor.org]

- 6. China Solvent Yellow 160:1 / CAS 35773-43-4 factory and manufacturers | Precise Color [precisechem.com]

- 7. Blue Wool Scale - Wikipedia [en.wikipedia.org]

- 8. Materials Technology Limited [drb-mattech.co.uk]

- 9. hibiscus-plc.co.uk [hibiscus-plc.co.uk]

- 10. vichem.vn [vichem.vn]

- 11. Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately - Textile Tester [darongtester.com]

- 12. Sciencemadness Discussion Board - Synthesis of Tartrazine and Allura Red AC - Powered by XMB 1.9.11 [sciencemadness.org]

The Chromophoric Core of Azo Yellow Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of Azo yellow compounds: the chromophore. We will explore its fundamental structure, the quantum mechanical basis of its color, and the influence of molecular architecture and environment on its spectral properties. This guide provides detailed experimental protocols for the synthesis and characterization of representative this compound compounds and presents quantitative data in a clear, comparative format. Furthermore, we will explore the interaction of these chromophores within biological systems, a critical consideration for drug development.

The Azo Chromophore: A Conjugated System

The vibrant color of this compound compounds originates from the azo chromophore , which is the molecular entity responsible for absorbing light in the visible region of the electromagnetic spectrum. The core of this chromophore is the azo group (-N=N-) , a diatomic nitrogen bridge that connects two or more aromatic rings.[1][2] However, the azo group in isolation is not sufficient to impart a yellow color. The characteristic hue arises from the extension of the π-electron system across the entire molecule, a phenomenon known as conjugation .[3][4]

This extended π-delocalization is formed by the overlap of p-orbitals from the azo group and the attached aryl moieties, typically benzene (B151609) or naphthalene (B1677914) rings.[5] This creates a large molecular orbital system where electrons are not confined to a single atom or bond but are spread across multiple atoms. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in this conjugated system is lowered into the visible range. Consequently, the molecule can absorb photons of blue or violet light, resulting in the perception of the complementary color, yellow.[4]

The color of azo dyes can be fine-tuned by the introduction of various substituents on the aromatic rings. Electron-donating groups (auxochromes) such as amino (-NH2) and hydroxyl (-OH) groups can intensify and deepen the color (a bathochromic or red shift) by further extending the delocalization of the π-electrons.[3] Conversely, electron-withdrawing groups can have the opposite effect (a hypsochromic or blue shift).

Quantitative Spectral Data of this compound Compounds

The interaction of this compound compounds with light is quantified by their UV-Visible absorption spectra. Key parameters include the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) at that wavelength. Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. Below are tables summarizing these properties for representative this compound compounds.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Aniline (B41778) Yellow | - | 349 (calculated) | Not specified | [6] |

| Sunset Yellow FCF | Water (pH 1) | ~480 | ~25,000 (estimated from graph) | [7][8] |

| Water (pH 13) | 443 | Not specified | [8] | |

| Tartrazine | Water | 425 | Not specified | |

| Acid Yellow 17 | Water | 400 | Not specified | [3] |

| Yellow-GR | Not specified | 415 | Not specified |

Table 1: UV-Visible Absorption Maxima and Molar Absorptivity of Selected this compound Compounds.

The solvent environment can also significantly influence the absorption spectrum of azo dyes, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the HOMO and LUMO, leading to shifts in λmax.

| Compound | Solvent | λmax (nm) |

| Sunset Yellow FCF | Water (pH dependent) | 443 - 480 |

| Azo Dye (unspecified) | THF | 388 |

| DMF | 402 | |

| DMSO | 438 |

Table 2: Solvatochromism of Azo Dyes: Absorption Maxima in Different Solvents.

Experimental Protocols

Synthesis of Aniline Yellow (p-Aminoazobenzene)

Principle: This synthesis involves a two-step process: the diazotization of aniline followed by a coupling reaction with another molecule of aniline.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sodium Carbonate (Na₂CO₃)

-

Ice

-

Beakers

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Diazotization of Aniline:

-

In a 250 mL beaker, dissolve 5.0 mL of aniline in a mixture of 15 mL of concentrated HCl and 15 mL of distilled water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve 4.0 g of sodium nitrite in 20 mL of water.

-

Slowly add the sodium nitrite solution to the cold aniline hydrochloride solution, keeping the temperature below 5 °C. Stir for 10-15 minutes. The resulting solution contains benzenediazonium (B1195382) chloride.

-

-

Coupling Reaction:

-

In another 400 mL beaker, dissolve 5.0 mL of aniline in 60 mL of 1:1 (v/v) hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared benzenediazonium chloride solution to the cold aniline solution with vigorous stirring.

-

A yellow precipitate of Aniline Yellow will form.

-

Continue stirring for 15-20 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the crude Aniline Yellow using a Buchner funnel.

-

Wash the precipitate with cold water to remove any unreacted starting materials and acids.

-

Recrystallize the product from ethanol (B145695) to obtain pure, bright yellow crystals.

-

Dry the purified crystals and determine the melting point (literature value: 123-126 °C).[9][10]

-

Synthesis of Sunset Yellow FCF

Principle: This synthesis involves the diazotization of sulfanilic acid and its subsequent coupling with 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's acid).

Materials:

-

Sulfanilic acid

-

Sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Beakers

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Diazotization of Sulfanilic Acid:

-

In a 100 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of sodium carbonate in 20 mL of water, warming gently if necessary. Cool the solution to room temperature.

-

In a separate test tube, dissolve 0.70 g of sodium nitrite in 5 mL of water. Add this to the sulfanilic acid solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 2.0 mL of concentrated HCl to the cold solution with constant stirring, maintaining the temperature below 5 °C.

-

-

Coupling Reaction:

-

In a 250 mL beaker, dissolve 2.24 g of Schaeffer's acid in 15 mL of 10% sodium hydroxide solution. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold Schaeffer's acid solution with vigorous stirring.

-

An orange-red precipitate of Sunset Yellow will form. Continue stirring for 30 minutes in the ice bath.

-

-

Isolation and Purification:

-

Add about 5 g of sodium chloride to the reaction mixture to "salt out" the dye, which decreases its solubility and promotes precipitation.

-

Filter the precipitate using a Buchner funnel and wash it with a small amount of saturated sodium chloride solution.

-

Recrystallize the crude product from a minimal amount of hot water.

-

Dry the purified Sunset Yellow.

-

UV-Visible Spectroscopic Analysis

Protocol:

-

Prepare a stock solution of the synthesized azo dye of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., water, ethanol).

-

From the stock solution, prepare a series of dilutions of decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

-

Calibrate the UV-Vis spectrophotometer with the pure solvent as a blank.

-

Record the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 300-600 nm for yellow dyes).

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length (typically 1 cm), calculate the molar absorptivity at λmax. This can be determined from the slope of a plot of absorbance versus concentration.

The Azo Chromophore in Biological Systems

The interaction of azo compounds with biological systems is a critical area of research, particularly in drug development and toxicology. The azo chromophore can be a target for enzymatic action and can be designed to respond to specific biological cues.

Enzyme Inhibition: A Mechanism of Action

Certain azo dyes have been identified as inhibitors of specific enzymes. For example, the azo dye PH011669 has been shown to inhibit chorismate synthase, an enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in fungi and bacteria.[2] This pathway is absent in humans, making it an attractive target for antimicrobial drug development. The azo dye binds to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme's function.[2]

Prodrug Activation in Colon-Targeted Drug Delivery

The azo bond is susceptible to reduction by azoreductase enzymes, which are abundant in the anaerobic environment of the colon produced by the gut microbiota.[11][12] This property has been ingeniously exploited for colon-targeted drug delivery. A pharmacologically active drug can be chemically linked to a carrier molecule via an azo bond, creating an inactive prodrug. This prodrug passes through the upper gastrointestinal tract intact. Upon reaching the colon, the azoreductases cleave the azo bond, releasing the active drug at the desired site of action. This approach is particularly beneficial for treating colon-specific diseases like inflammatory bowel disease and colon cancer, as it minimizes systemic side effects.[13][14]

Conclusion

The chromophore of this compound compounds is a fascinating and versatile molecular entity. Its color is a direct consequence of an extended π-conjugated system centered around the azo group. The spectral properties of these compounds can be rationally tuned by chemical modification and are sensitive to the surrounding environment. The detailed experimental protocols provided herein offer a practical guide for the synthesis and characterization of these important dyes. Furthermore, the unique chemical reactivity of the azo bond within biological systems opens up exciting possibilities for the design of novel therapeutics, such as targeted enzyme inhibitors and site-specific prodrugs. A thorough understanding of the azo chromophore is therefore essential for researchers and professionals working at the interface of chemistry, biology, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. Azobenzene photoswitches for biomolecules. | Semantic Scholar [semanticscholar.org]

- 5. Heteroaryl azo dyes as molecular photoswitches - ProQuest [proquest.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. sccs.swarthmore.edu [sccs.swarthmore.edu]

- 8. Sunset yellow FCF - Wikipedia [en.wikipedia.org]

- 9. Aniline Yellow - Wikipedia [en.wikipedia.org]

- 10. Aniline Yellow [chembk.com]

- 11. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. irep.iium.edu.my [irep.iium.edu.my]

- 14. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Azo Yellow Dyes in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of selected Azo yellow dyes in various organic solvents. Due to the broad nature of the "this compound" classification, this guide focuses on three representative and commercially significant dyes: Pigment Yellow 1 (C.I. 11680) , Disperse Yellow 3 (C.I. 11855) , and Solvent Yellow 114 (C.I. 47020) .

The solubility of these pigments is a critical parameter in their application, influencing formulation stability, color strength, and bioavailability in toxicological studies. This guide presents available quantitative and qualitative solubility data, alongside detailed experimental protocols for determining solubility in a laboratory setting.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Pigment Yellow 1 (C.I. 11680)

| Solvent | Temperature (°C) | Solubility | Data Type |

| Ethanol | Not Specified | Slightly Soluble[1][2] | Qualitative |

| Acetone | Not Specified | Slightly Soluble[1][2] | Qualitative |

| Chloroform | Not Specified | Slightly Soluble (Heated, Sonicated)[2] | Qualitative |

| DMSO | Not Specified | Very Slightly Soluble (Heated)[2] | Qualitative |

Table 2: Solubility of Disperse Yellow 3 (C.I. 11855)

| Solvent | Temperature (°C) | Solubility | Data Type |

| Ethanol | Not Specified | Soluble[1][3] | Qualitative |

| Acetone | Not Specified | Soluble[1][3] | Qualitative |

| Benzene | Not Specified | Soluble[1][3] | Qualitative |

| Chloroform | Not Specified | Very Slightly Soluble[4] | Qualitative |

| DMSO | Not Specified | Slightly Soluble (Sonicated)[4] | Qualitative |

| Methanol | Not Specified | Slightly Soluble (Sonicated)[4] | Qualitative |

Table 3: Solubility of Solvent Yellow 114 (C.I. 47020)

| Solvent | Temperature (°C) | Solubility (g/L) | Data Type |

| Acetone | 20 | 2.2 | Quantitative |

| Butyl Acetate | 20 | 1.6 | Quantitative |

| Methylbenzene (Toluene) | 20 | 53.9 | Quantitative |

| Dichloromethane | 20 | 186.3 | Quantitative |

| Ethyl Alcohol | 20 | 1.1 | Quantitative |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, two common and reliable methods are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution. It is a straightforward and accurate method, particularly for solutes with moderate to high solubility.

Materials and Equipment:

-

This compound dye of interest

-

Selected organic solvent

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Volumetric flasks (various sizes)

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

-

Evaporating dish or watch glass

-

Drying oven

Step-by-Step Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound dye to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the dye and solvent.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid drawing up solid particles, it is advisable to use a filter-tipped pipette or to pre-filter the solution using a syringe filter compatible with the organic solvent.

-

-

Solvent Evaporation:

-

Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish or watch glass.[5]

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye. The temperature should be below the boiling point of the solvent and the decomposition temperature of the dye. A gentle stream of nitrogen can be used to accelerate evaporation.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the evaporating dish with the dried dye residue on an analytical balance.[5]

-

The mass of the dissolved dye is the final weight minus the initial weight of the empty evaporating dish.

-

Calculate the solubility in g/L using the following formula:

Solubility (g/L) = (Mass of dried dye (g)) / (Volume of solution withdrawn (L))

-

UV-Vis Spectrophotometric Method

This method is particularly useful for dyes with low solubility and strong chromophores. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Materials and Equipment:

-

This compound dye of interest

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus

Step-by-Step Protocol:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute, unsaturated solution of the this compound dye in the chosen solvent.

-

Scan the absorbance of the solution across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax).[6] This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of the this compound dye of known concentration in the selected solvent.

-

Perform a series of serial dilutions to create at least five standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This is the calibration curve, which should be linear and pass through the origin. The slope of this line is the molar absorptivity (ε).

-

-

Preparation and Measurement of the Saturated Solution:

-

Prepare a saturated solution as described in the Gravimetric Method (Section 2.1, Step 1).

-

Withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

It is often necessary to dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve (typically below 1.0).

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted saturated solution.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the this compound dye in the solvent at the specified temperature.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of this compound dyes and the logical dependencies of the key experimental steps.

References

- 1. C.I. Disperse Yellow 3 | C15H15N3O2 | CID 17811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Disperse Yellow 3 | 2832-40-8 [chemicalbook.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

Navigating the Spectrum of Safety: A Technical Guide to Azo Yellow in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Azo yellow dyes, a broad class of organic compounds characterized by the presence of one or more azo (-N=N-) functional groups, are utilized across various scientific disciplines for their vibrant yellow hues. While their utility is undisputed, a thorough understanding of their health and safety profiles is paramount for ensuring a safe laboratory environment. This technical guide provides an in-depth analysis of the health and safety considerations, toxicological data, and handling protocols for this compound compounds, with a focus on empowering researchers to mitigate potential risks.

Chemical and Physical Properties

The term "this compound" encompasses a wide range of chemical structures with varying physical and chemical properties. These properties, particularly solubility, play a crucial role in their bioavailability and toxicological profiles. Insoluble azo pigments are generally considered less bioavailable than their soluble dye counterparts.[1]

Health Hazard Information

The primary health concern associated with many azo dyes is their potential to be metabolized into aromatic amines, some of which are known or suspected carcinogens.[2][3][4] This metabolic conversion can occur through the action of azoreductases present in the gut microbiota and liver enzymes.[2]

Potential Health Effects:

-

Skin and Eye Irritation: Direct contact with this compound powders or solutions can cause irritation to the skin and eyes.[5]

-

Allergic Reactions: Some individuals may develop allergic skin reactions (contact dermatitis) upon repeated exposure.[6][7]

-

Genotoxicity and Carcinogenicity: The genotoxic and carcinogenic potential of this compound compounds is linked to their metabolic breakdown into harmful aromatic amines.[2][8] These metabolites can form DNA adducts, leading to mutations and potentially cancer.[8] Certain this compound dyes, such as Solvent Yellow 14, have been classified as potential carcinogens.[9][10]

Toxicological Data Summary

Quantitative toxicological data for this compound compounds can vary significantly depending on the specific chemical structure. The following table summarizes available data for some representative this compound compounds. It is crucial to consult the Safety Data Sheet (SDS) for the specific this compound compound being used in the laboratory.

| Compound Name | CAS Number | LD50 (Oral, Rat) | Carcinogenicity Classification | Other Relevant Data |

| Methyl Yellow | 60-11-7 | 200 mg/kg | Possible human carcinogen (IARC Group 2B) | OSHA-regulated carcinogen.[11] |

| Solvent Yellow 14 | 842-07-9 | No data found | Evidence of carcinogenic activity in animal studies.[9] | Listed as a carcinogen on California's Proposition 65 list.[10] |

| Nickel this compound | 68511-62-6 | No data found | Classified as not a carcinogen in the provided SDS.[5] | Causes serious eye irritation.[5] |

| This compound WGP | 71832-85-4 | 8300 mg/kg | Not classified as hazardous.[12] | |

| Disperse Yellow 7 | 6300-37-4 | No data found | Reductive transformation can yield genotoxic and carcinogenic products. |

Note: Permissible Exposure Limits (PELs) established by OSHA are not available for many specific this compound compounds.[13][14] In the absence of specific limits, it is prudent to handle these compounds with a high degree of caution to minimize exposure.

Metabolic Pathways and Genotoxicity

The toxicological impact of many this compound dyes is not from the parent compound itself, but from its metabolic products. The key metabolic process is the reductive cleavage of the azo bond.

Azo Dye Metabolism

This process is primarily carried out by two systems in the body:

-

Gut Microbiota Azoreductases: Anaerobic bacteria in the gastrointestinal tract produce azoreductase enzymes that can efficiently break the azo linkage, releasing the constituent aromatic amines.[2]

-

Liver Cytochrome P450 Enzymes: Under certain conditions, cytochrome P450 enzymes in the liver can also contribute to the reductive metabolism of azo dyes.[2]

Metabolic pathway of this compound dyes.

Mechanism of Genotoxicity

The aromatic amines produced from azo dye metabolism can undergo further metabolic activation, primarily in the liver, to form reactive electrophilic intermediates.[8] These intermediates can then covalently bind to DNA, forming DNA adducts.[8] If not repaired, these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.

Mechanism of Azo dye-induced genotoxicity.

Experimental Protocols for Safety Assessment

Assessing the potential hazards of this compound compounds involves a battery of toxicological tests. Detailed methodologies for two key assays are provided below.

Bacterial Reverse Mutation Assay (Ames Test)